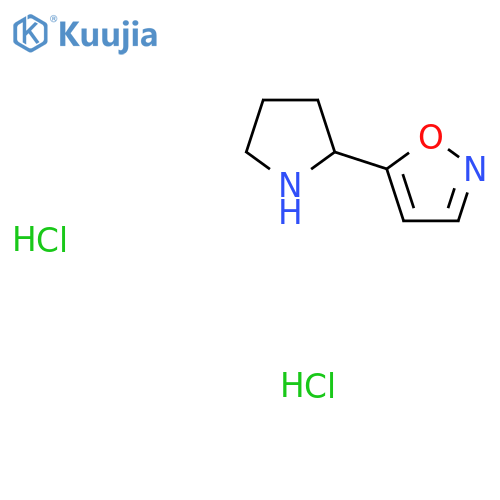Cas no 1993054-67-3 (5-Pyrrolidin-2-ylisoxazole dihydrochloride)

1993054-67-3 structure
商品名:5-Pyrrolidin-2-ylisoxazole dihydrochloride
CAS番号:1993054-67-3
MF:C7H12Cl2N2O
メガワット:211.088979721069
CID:4710327
5-Pyrrolidin-2-ylisoxazole dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-pyrrolidin-2-ylisoxazole dihydrochloride
- 5-Pyrrolidin-2-ylisoxazole dihydrochloride
-
- インチ: 1S/C7H10N2O.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2;2*1H
- InChIKey: CXCIBLKWPVWIFA-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O1C(=CC=N1)C1CCCN1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 118
- トポロジー分子極性表面積: 38.1
5-Pyrrolidin-2-ylisoxazole dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P133630-250mg |
5-Pyrrolidin-2-ylisoxazole dihydrochloride |
1993054-67-3 | 250mg |
$ 565.00 | 2022-06-03 | ||
| TRC | P133630-500mg |
5-Pyrrolidin-2-ylisoxazole dihydrochloride |
1993054-67-3 | 500mg |
$ 900.00 | 2022-06-03 | ||
| TRC | P133630-100mg |
5-Pyrrolidin-2-ylisoxazole dihydrochloride |
1993054-67-3 | 100mg |
$ 275.00 | 2022-06-03 |
5-Pyrrolidin-2-ylisoxazole dihydrochloride 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
-
Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
1993054-67-3 (5-Pyrrolidin-2-ylisoxazole dihydrochloride) 関連製品
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
